N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide
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Overview
Description
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(2,3-dichlorophenoxy)acetyl chloride, followed by the addition of thiourea. The reaction conditions generally include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thiols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[[2-(2,4-difluorophenoxy)acetyl]amino]thiourea
- 1-Cyclohexyl-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiourea
Uniqueness
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide is unique due to the presence of the dichlorophenoxy group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenoxy group.
Properties
IUPAC Name |
1-cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,21)(H2,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGGYKYNWZGSJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NNC(=O)COC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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